Heptabromodiphenyl ether

Descripción general

Descripción

Heptabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are synthetic chemicals primarily used as flame retardants. These compounds are added to a variety of products, including foam-based products, clothing, and electrical equipment, to reduce their flammability . This compound is known for its significant persistence in the environment, potential for bioaccumulation, and involvement in food web biomagnification .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The degree of bromination can be controlled by adjusting the reaction time, temperature, and the amount of bromine used .

Industrial Production Methods: In industrial settings, this compound is produced as part of the commercial octabromodiphenyl ether mixture. This mixture contains various brominated diphenyl ethers, including hexabromodiphenyl ether and this compound. The production process involves the bromination of diphenyl ether in large reactors, followed by purification steps to isolate the desired brominated products .

Análisis De Reacciones Químicas

Debromination

Debromination is the dominant degradation pathway, where bromine atoms are sequentially removed. This process occurs via:

-

Catalytic reduction : Palladium or iron catalysts accelerate bromine removal under controlled conditions .

-

Environmental degradation : UV exposure and microbial activity in natural settings promote partial debromination to hexa- or pentabrominated congeners .

Key products : Lower-brominated diphenyl ethers (e.g., BDE-153, BDE-154) .

Atmospheric Oxidation

BDE-183 reacts with hydroxyl radicals (- OH) in the atmosphere:

Products : Brominated phenols and quinones via radical-mediated oxidation .

Thermal Degradation

At elevated temperatures (e.g., combustion):

-

Releases bromine radicals (Br- ) that inhibit flame propagation.

-

Forms brominated dibenzofurans (PBDFs) as hazardous byproducts .

Environmental Fate and Reactivity

Comparative Reactivity of PBDEs

| Congener | Bromination Pattern | Degradation Rate (Relative to BDE-183) | Key Reactivity Notes |

|---|---|---|---|

| BDE-183 | 2,2',3,4,4',5',6 | 1.0 (baseline) | High persistence, slow hydrolysis |

| BDE-153 | 2,2',4,4',5,5' | 1.8x faster | Enhanced microbial debromination |

| BDE-209 | Fully brominated | 0.3x slower | Resistance to radical oxidation |

Data synthesized from environmental persistence studies .

Substitution Reactions

-

Nucleophilic substitution : Limited evidence suggests bromine atoms may be replaced by hydroxyl or amine groups under strong basic conditions, though this is not a major pathway .

Reductive Debromination

-

Catalysts : Pd/Fe bimetallic systems achieve >90% debromination efficiency in controlled settings .

-

Products : Diphenyl ether and lower-brominated derivatives .

Environmental and Health Implications

Aplicaciones Científicas De Investigación

Heptabromodiphenyl ether is a brominated flame retardant with various applications, but it is also a persistent organic pollutant . It belongs to the class of polybrominated diphenyl ethers (PBDEs), which consist of two phenyl rings connected by an oxygen atom, with bromine atoms at various positions . There are 209 possible PBDE congeners, which differ in the number and location of bromine atoms .

Applications of this compound

- Flame Retardant: this compound is primarily used as an additive flame retardant in various materials . These materials include plastics, textiles, upholstery, and circuitry . The purpose is to prevent or slow the spread of fire in these products .

- Specific Exemptions: Specific exemptions for hexabromodiphenyl ether and this compound exist for articles as outlined in Part IV of Annex A of the Stockholm Convention . Every two years, the Conference of the Parties evaluates the progress made towards eliminating these substances from articles, with all exemptions set to expire by 2030 .

Environmental and Health Concerns

- Persistence and Bioaccumulation: PBDEs, including this compound, can leach into the environment from the materials in which they are used . These substances are persistent, meaning they do not break down easily, and they bioaccumulate, meaning they can build up in living organisms .

- Toxicity: Certain PBDEs, including penta, tetra, and deca BDE, have been linked to cancer and are listed in the Stockholm Convention as persistent organic pollutants. This has led to bans on their use .

- Developmental Neurotoxicity: Studies have indicated that higher brominated diphenyl ethers like this compound can induce developmental neurotoxic effects .

Regulation

Mecanismo De Acción

Heptabromodiphenyl ether exerts its effects primarily through its flame-retardant properties. When exposed to heat, it releases bromine atoms, which react with free radicals generated during combustion. This reaction interrupts the combustion process, thereby reducing the flammability of the material . Additionally, this compound can interact with biological systems, potentially disrupting endocrine functions and causing neurodevelopmental and reproductive effects .

Comparación Con Compuestos Similares

Heptabromodiphenyl ether is part of the polybrominated diphenyl ethers family, which includes:

- Tetrabromodiphenyl ether

- Pentabromodiphenyl ether

- Hexabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

Uniqueness: this compound is unique due to its specific degree of bromination, which imparts distinct physical and chemical properties. Compared to lower brominated diphenyl ethers, it has higher persistence and bioaccumulation potential . Its flame-retardant efficiency is also higher due to the greater number of bromine atoms .

Actividad Biológica

Heptabromodiphenyl ether (BDE-183) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. This compound has raised significant concern due to its potential biological activity and associated health risks. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of this compound

This compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant. However, its persistence in the environment and bioaccumulation in living organisms have led to increased scrutiny regarding its safety.

Toxicological Effects

1. Developmental Neurotoxicity

Research indicates that this compound can induce developmental neurotoxic effects. A study reported that exposure to various brominated diphenyl ethers, including this compound, resulted in neurodevelopmental impairments in animal models. Specifically, offspring exposed to these compounds exhibited altered behavior and cognitive deficits .

2. Hepatotoxicity

A significant study characterized the hepatotoxic effects of PBDEs, including this compound, in Wistar rats. The findings revealed that exposure led to substantial changes in liver gene expression, indicating potential impacts on lipid metabolism and cell cycle regulation. Notably, 1,066 gene transcripts were altered in female rats and 1,200 in males at postnatal day 22 .

1. Thyroid Hormone Disruption

this compound has been shown to disrupt thyroid hormone homeostasis. Its structural similarity to thyroid hormones allows it to bind competitively with thyroid hormone transport proteins. This disruption may lead to abnormal thyroid proliferation and potentially tumorigenesis .

2. DNA Damage

Metabolites of this compound have been implicated in forming DNA adducts, which can cause mutations or chromosomal aberrations. This mechanism raises concerns regarding its potential carcinogenicity .

Case Studies

Study on Thyroid Cancer Risk

A nested case-control study analyzed the association between serum levels of PBDEs and the risk of papillary thyroid cancer (PTC). The results indicated a significantly increased risk associated with higher levels of BDE-28, suggesting a potential link between PBDE exposure and thyroid malignancies .

Longitudinal Health Effects

Another study examined the long-term health effects of PBDE exposure on various populations. It was found that individuals with higher serum concentrations of PBDEs had an elevated risk for all-cause mortality and specific cancers, reinforcing the need for ongoing monitoring and research into these compounds' health impacts .

Summary Table of Biological Activities

Propiedades

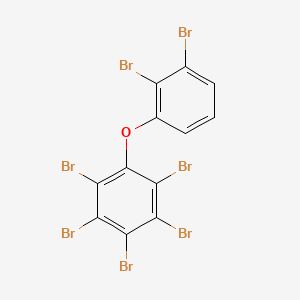

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3-dibromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-2-1-3-5(6(4)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBLNZDNOSSGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

2.6 @ 20 °C | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446255-20-5, 68928-80-3 | |

| Record name | 2,2',3,3',4,5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, heptabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl ether, heptabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7XAX4OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-150 °C (decomposition) | |

| Details | WHO; Environmental Health Criteria 162. Brominated Diphenyl Ethers. Geneva, Switzerland: WHO (1994) | |

| Record name | HEPTABROMODIPHENYL ETHERS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.